N1-cyclopropyl-N2-(m-tolyl)oxalamide

Description

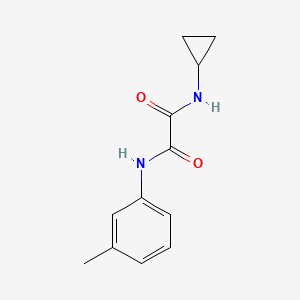

N1-cyclopropyl-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative designed for use as a nucleating agent in semi-crystalline biopolymers, such as polyhydroxybutyrate (PHB). Its molecular architecture comprises a central oxalamide motif flanked by a cyclopropyl group (N1) and a meta-tolyl (m-tolyl) aromatic substituent (N2). The oxalamide core facilitates hydrogen bonding, enabling self-assembly into β-sheet-like structures that act as heterogeneous nucleation sites . The cyclopropyl and m-tolyl groups influence solubility in polymer melts and phase-separation behavior during cooling, critical for optimizing nucleation efficiency .

Properties

IUPAC Name |

N-cyclopropyl-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-3-2-4-10(7-8)14-12(16)11(15)13-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPOZKNFGACJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-cyclopropyl-N2-(m-tolyl)oxalamide typically involves the reaction of cyclopropylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N1-cyclopropyl-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxalamide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted oxalamides.

Scientific Research Applications

N1-cyclopropyl-N2-(m-tolyl)oxalamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The cyclopropyl and m-tolyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Thermal Properties of Selected Oxalamides

*Estimated based on analogous oxalamides .

Nucleation Efficiency

Nucleation performance is evaluated via crystallization half-time ($t{0.5}$) and crystallization temperature ($Tc$):

- This compound : Exhibits moderate nucleation efficiency due to balanced solubility and phase-separation kinetics. Its aromatic m-tolyl group may limit miscibility compared to compound 2 but improves thermal stability .

- Compound 2 : Superior efficiency in PHB, with $t{0.5}$ reduced by >50% at 0.5 wt% loading. Its PHB-mimetic end-groups enhance melt compatibility and phase separation near PHB’s $Tc$ (~115°C) .

- Compound 1 : Poor efficiency due to low solubility in PHB melt, leading to inhomogeneous dispersion .

Table 2: Crystallization Performance in PHB

| Compound | $T_c$ (°C) | $t_{0.5}$ (min) at 115°C | Optimal Loading (wt%) |

|---|---|---|---|

| Neat PHB | 95 | 25 | 0 |

| This compound* | 105–110 | 15–20 | 0.5–1.0 |

| Compound 2 | 120 | 10 | 0.5 |

*Inferred from structurally similar compounds .

Mechanistic Insights

- Hydrogen Bonding : All oxalamides rely on intermolecular H-bonding for self-assembly. However, cyclopropyl and m-tolyl groups in the target compound may sterically hinder H-bond networks compared to aliphatic or flexible end-groups, reducing nucleation density .

- Thermal Transitions : DSC and NMR data reveal that structural reorganization (e.g., melting of flexible segments at ~59°C and H-bond weakening at ~147°C) governs phase separation. Compound 2’s lower $T_m$ allows earlier phase separation, aligning with PHB’s crystallization window .

Biological Activity

N1-cyclopropyl-N2-(m-tolyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzymatic functions and cellular processes. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

1. Chemical Structure and Synthesis

This compound belongs to a class of oxalamide derivatives. The synthesis typically involves several steps:

- Formation of the Oxazinan Ring: This involves reacting an appropriate amine with an aldehyde or ketone, followed by cyclization.

- Tosyl Protection: Protecting the oxazinan ring with a tosyl group to prevent unwanted reactions.

- Oxalamide Moiety Formation: Reacting the protected oxazinan ring with oxalyl chloride.

- Cyclopropyl Group Introduction: Achieved through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. Its structure allows it to modulate enzymatic activity, which can influence cellular processes like proliferation and differentiation.

- Enzyme Modulation: The compound has been noted for its ability to modulate protein kinase activities, which are crucial in various signaling pathways associated with cell growth and survival .

- Potential Therapeutic Applications: It has shown promise in treating conditions related to abnormal cell proliferation, such as certain cancers and inflammatory diseases .

2.2 Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

- Cancer Research: The compound has been investigated for its potential as a therapeutic agent against gastrointestinal stromal tumors (GISTs), which often exhibit resistance to conventional treatments. Targeting c-Kit mutations associated with these tumors has been a focal point of research, indicating that inhibitors like this compound could provide new treatment avenues .

- Inflammatory Diseases: Inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide synthesis, have been linked to the treatment of immune-mediated diseases. This compound may function similarly due to its structural properties, offering potential as an anti-inflammatory agent .

3. Data Summary

The following table summarizes key findings from studies on this compound:

4.

This compound exhibits promising biological activity through its ability to modulate enzymatic processes and influence cellular behavior. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential, particularly in oncology and inflammatory conditions. As studies continue, this compound may emerge as a valuable tool in drug development and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.